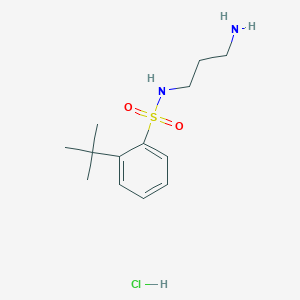
N-(3-aminopropyl)-2-tert-butylbenzenesulfonamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-aminopropyl)-2-tert-butylbenzenesulfonamide;hydrochloride, commonly known as tetrabutylammonium sulfonamide, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a sulfonamide derivative that is widely used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of tetrabutylammonium sulfonamide is not fully understood. However, it is believed to act as a base in organic synthesis reactions, deprotonating the reactants and facilitating the formation of new bonds. As a catalyst, it is thought to interact with the reactants, lowering the activation energy required for the reaction to occur.
Biochemical and Physiological Effects:
Tetrabutylammonium sulfonamide has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and should be handled with care. It can cause skin and eye irritation and can be harmful if ingested or inhaled.
Advantages and Limitations for Lab Experiments
One of the main advantages of using tetrabutylammonium sulfonamide in lab experiments is its ability to facilitate the formation of carbon-carbon bonds, which is essential in many organic synthesis reactions. It is also relatively easy to handle and is readily available. However, its toxicity and potential hazards should be taken into consideration when handling it in the lab.
Future Directions
There are several future directions for research involving tetrabutylammonium sulfonamide. One area of interest is the development of new synthetic routes and applications for this compound. Another area of research is the study of its mechanism of action and potential uses as a catalyst in other chemical reactions. Additionally, there is potential for the development of new derivatives of tetrabutylammonium sulfonamide with improved properties and lower toxicity.
Synthesis Methods
Tetrabutylammonium sulfonamide can be synthesized by reacting tetrabutylammonium hydroxide with benzenesulfonyl chloride in the presence of a solvent such as dichloromethane. The resulting product is then treated with 3-aminopropylamine to yield the final product, tetrabutylammonium sulfonamide hydrochloride.
Scientific Research Applications
Tetrabutylammonium sulfonamide has been widely used in scientific research as a reagent in organic synthesis reactions. It is particularly useful in reactions that involve the formation of carbon-carbon bonds, such as the aldol condensation and Michael addition reactions. It has also been used as a catalyst in various chemical reactions, including the oxidation of alcohols and the reduction of ketones.
properties
IUPAC Name |
N-(3-aminopropyl)-2-tert-butylbenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2S.ClH/c1-13(2,3)11-7-4-5-8-12(11)18(16,17)15-10-6-9-14;/h4-5,7-8,15H,6,9-10,14H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIUQGUKUXIJAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1S(=O)(=O)NCCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.85 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-[(2-Chloro-4-fluorobenzoyl)amino]phenyl]propanoic acid](/img/structure/B7640526.png)
![[2-(5-Methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]-[3-(triazol-1-yl)phenyl]methanone](/img/structure/B7640541.png)


![5-(furan-2-yl)-N-[(5-methylfuran-2-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7640576.png)
![5-(furan-2-yl)-N-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7640588.png)





![N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxamide;hydrochloride](/img/structure/B7640640.png)

![6-[4-Anilino-4-(hydroxymethyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7640646.png)